molecular formula C19H13F3N4O3S2 B2383909 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 847403-79-6

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No. B2383909
CAS RN: 847403-79-6
M. Wt: 466.45
InChI Key: KVTHLACMXFJUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a useful research compound. Its molecular formula is C19H13F3N4O3S2 and its molecular weight is 466.45. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Agents

The synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions involving 2-amino-3-iodochromones and amines has yielded tricyclic compounds with moderate to good yields. Notably, several of these synthesized compounds exhibit potent anti-inflammatory activities . These findings suggest that this protocol could provide valuable leads for future drug development.

Antibacterial Properties

Researchers have identified an efficient one-step synthesis of 2-benzylidene-3-oxobutanamide and its derivatives. This molecular scaffold introduces an α,β-unsaturated ketone moiety, making it a promising candidate for antibacterial applications . Further exploration of its antibacterial properties could yield novel therapeutic agents.

Photoinitiated Rearrangements

The compound’s acylotropic rearrangement has been studied, specifically the photoinitiated acylotropic rearrangement of (3-oxobenzo[b]thiophen-2(3H)-ylidene)methyl benzoate. Although this work doesn’t directly involve the compound itself, it highlights the broader field of photochemical reactions and rearrangements, which could inspire further investigations .

properties

IUPAC Name

2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O3S2/c20-19(21,22)11-4-3-5-12(8-11)26-15(23-24-17(26)30-10-16(27)28)9-25-13-6-1-2-7-14(13)31-18(25)29/h1-8H,9-10H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTHLACMXFJUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

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